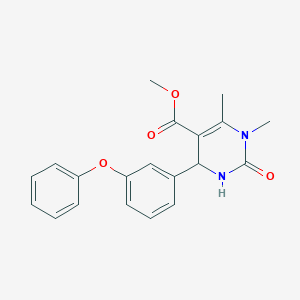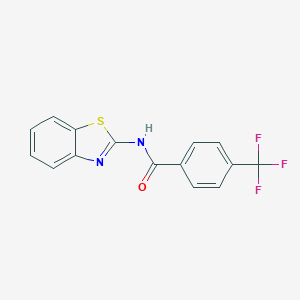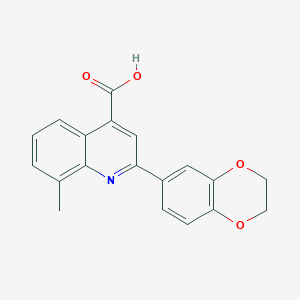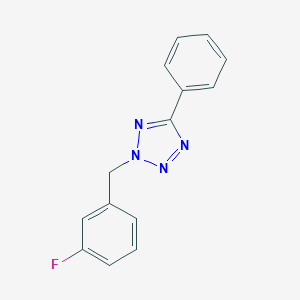![molecular formula C10H11N3O2 B258691 N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)
N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide, also known as MPFC, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and reduce the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide in lab experiments is its high potency and selectivity. It has been shown to exhibit potent anti-cancer, neuroprotective, and anti-inflammatory effects at relatively low concentrations. However, one of the limitations of using N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide. One area of research is the development of more efficient synthesis methods for N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide, which could improve its availability and reduce its cost. Another area of research is the investigation of the potential therapeutic applications of N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide in other fields of medicine, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide and to identify potential drug targets for its therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide involves the reaction of furan-2-carboxylic acid with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide.
Applications De Recherche Scientifique
N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In anti-inflammatory therapy, N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Propriétés
Nom du produit |
N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide |
|---|---|
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c1-13-7-8(6-12-13)5-11-10(14)9-3-2-4-15-9/h2-4,6-7H,5H2,1H3,(H,11,14) |
Clé InChI |
ZPCCCCZFCHPBOS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC=CO2 |
SMILES canonique |
CN1C=C(C=N1)CNC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole](/img/structure/B258609.png)
![(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B258611.png)
![2-(Ethylsulfanyl)-5-[3,4,5-tris(methyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B258613.png)
![3-bromo-N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258614.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methyl-2-pyridinyl)acetamide](/img/structure/B258617.png)
![2-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzonitrile](/img/structure/B258618.png)
![2-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3,5]thiadiazin-7-one](/img/structure/B258620.png)
![(4Z)-4-[4-(cyclopentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B258622.png)




![N-dibenzo[b,d]furan-2-yl-2-(3-methylphenoxy)acetamide](/img/structure/B258635.png)
![N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide](/img/structure/B258636.png)